Phosphinoferrocene

Description

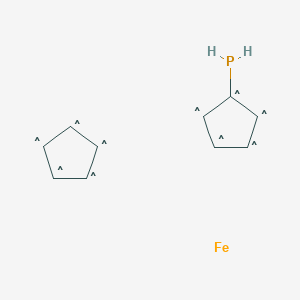

Phosphinoferrocene refers to a class of organometallic compounds featuring a ferrocene backbone (two cyclopentadienyl rings sandwiching an iron atom) modified with phosphine substituents. The most common derivatives include 1’-(diphenylphosphino)ferrocene (Ph₂Pfc) and its functionalized analogs, such as amides, thioamides, and sulfonates . These ligands are prized for their modular synthesis, redox activity, and versatility in coordination chemistry. This compound derivatives exhibit hemilabile behavior, where the phosphine acts as a strong σ-donor, while auxiliary groups (e.g., amides) provide secondary binding sites, enabling dynamic metal-ligand interactions . Applications span catalysis, biomedical research, and materials science, particularly in stabilizing Group 11 (Cu, Ag, Au) and transition metal complexes .

Properties

InChI |

InChI=1S/C5H6P.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H,6H2;1-5H; | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVVCUQALKEQLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)P.[Fe] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FeP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83528-85-2 | |

| Record name | Iron â?º Phosphinoferrocene, 98% | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of Hybrid Phosphinoferrocene Ligands

A prominent method involves the use of protection-deprotection sequences to achieve selective functionalization. For instance, 1-(diphenylphosphino)-1′-(diphenylstibino)ferrocene was synthesized via lithiation of 1-bromo-1′-(diphenylphosphino)ferrocene (2 ) with n-butyllithium, followed by reaction with chlorodiphenylstibine. The intermediate lithio species was generated at low temperatures (−78°C) under inert conditions, yielding the target compound in 76% after column chromatography. This approach underscores the utility of temporary protecting groups (e.g., BH₃ adducts) to prevent undesired side reactions during functionalization.

High-Yield Preparation of Palladium-Phosphinoferrocene Complexes

Optimized Solvent and Stoichiometric Conditions

A patented method for synthesizing 1,1′-bis(di-tert-butylphosphino)ferrocene palladium dichloride demonstrated exceptional yields (97–99%) by optimizing solvent systems and stoichiometry. The procedure involves:

-

Dissolving 1,1′-bis(di-tert-butylphosphino)ferrocene in tetrahydrofuran (THF), ethanol, methanol, or methyltetrahydrofuran at 50–70°C under nitrogen.

-

Adding bis(acetonitrile)palladium(II) chloride in a 1:1.8–2.2 mass ratio to the ligand.

-

Reacting at 30–70°C for 3–6 hours, followed by cooling to 5–10°C for crystallization.

Table 1: Comparative Analysis of Solvent Systems in Palladium Complex Synthesis

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Tetrahydrofuran | 50 | 3 | 97.5 |

| Ethanol | 70 | 5 | 98.3 |

| Methanol | 60 | 6 | 99.3 |

| Methyl-THF | 30 | 4 | 95.0 |

Crystallization and Drying Protocols

Post-reaction crystallization at 5–10°C for 2–3 hours and vacuum drying at 40–60°C (0.08–0.09 MPa) ensured high purity, as evidenced by elemental analysis matching theoretical values (C: 47.91%, H: 6.81%, Pd: 16.33%). These conditions minimized residual solvent content and enhanced batch reproducibility.

Lithiation-Based Functionalization of Ferrocene Backbones

Generation of Lithio Intermediates

The synthesis of asymmetric phosphinoferrocenes often relies on lithiation to introduce diverse substituents. For example, 1-(diphenylphosphino)-1′-(diphenylstibino)ferrocene (1 ) was prepared by treating 1-bromo-1′-(diphenylphosphino)ferrocene with n-BuLi at −78°C, followed by quenching with chlorodiphenylstibine. This method highlights the compatibility of lithio intermediates with electrophilic pnictogen reagents.

Oxidation and Donor-Acceptor Interactions in Modified Phosphinoferrocenes

Synthesis of P-Chalcogenide Derivatives

Phosphinoferrocenes bearing chalcogenide groups (O, S, Se) were synthesized by oxidizing 1 with o-chloranil, yielding Ph₂P(E)fcSb(O₂C₆Cl₄)Ph₂ (6E , E = O, S, Se). These derivatives exhibited intramolecular P→Sb interactions, confirmed by DFT calculations and cyclic voltammetry, which influenced their coordination behavior with Au(I) complexes.

Impact on Catalytic Performance

Despite forming stable AuCl complexes, phosphino-stiborane derivatives showed inferior catalytic activity in cyclization reactions compared to pure phosphine ligands, attributed to weaker metal-ligand bonds . This underscores the importance of electronic tuning in catalyst design.

Chemical Reactions Analysis

Palladium-Catalyzed Aryl–Trifluoromethyl Coupling

Phosphinoferrocene ligands significantly influence reductive elimination rates in Pd-mediated Ph–CF₃ bond formation :

| Ligand | ΔG‡ (kcal/mol) | ΔH‡ (kcal/mol) | ΔS‡ (eu) | Yield (%) |

|---|---|---|---|---|

| DPPF (Ph substituent) | 31.4 | 29.7 | -5.8 | 89 |

| DtBPF (t-Bu substituent) | 25.3 | 28.0 | +9.0 | 82 |

-

Increasing ligand steric bulk (e.g., from DPPF to DtBPF) accelerates reductive elimination due to entropic stabilization of the transition state .

-

DFT calculations support a concerted mechanism for Ph–CF₃ coupling, with Pd–C and Pd–F bond cleavages occurring synchronously .

Gold-Catalyzed Cyclizations

This compound-stibine Au(I) complexes catalyze cyclization of N-propargylbenzamide but underperform phosphine-only analogs due to weaker Au–Sb coordination .

Reactivity with Electrophiles

This compound derivatives undergo diverse transformations:

-

Sulfonation : Reaction of Ph₂PfcCH₂N⁺Me₂(CH₂)₃SO₃⁻ (3 ) with MeSO₂Na yields phosphorane 7 and alcohol 3 as by-products, highlighting competing nucleophilic pathways .

-

Coordination Chemistry : this compound amidosulfonate 2 forms stable complexes with triethylammonium counterions, confirmed by δᴾ = -15.8 ppm in ³¹P NMR and IR ν(C=O) at 1652 cm⁻¹ .

Structural and Electronic Features

-

Conjugation Effects : Bis-phosphinoferrocene ketones exhibit extensive conjugation, evidenced by low ν(C=O) IR frequencies (1599 cm⁻¹) and deshielded ¹³C NMR signals (δ_C = 198.6) .

-

Donor-Acceptor Interactions : Stiboranes Ph₂P(E)fcSb(O₂C₆Cl₄)Ph₂ (6 ) show P→Sb interactions, stronger for E = O than S/Se, as validated by NMR and DFT .

Side Reactions and By-Product Formation

-

Self-Alkylation : Cationic intermediates like Ph₂PfcCH₂⁺ react with parent phosphines to form phosphonium salts, decomposing to phosphoranes (e.g., 7 ) .

-

Competing Pathways : In Pd-mediated reactions, thermodynamically stable by-products like (DiPrPF)Pd(CF₂Ph)(F) (6 ) form, which resist further reductive elimination .

This synthesis of research underscores this compound’s versatility in catalysis and ligand design, with steric and electronic tailoring enabling precise control over reaction outcomes. Future work may exploit these features for developing asymmetric catalysts or functional materials.

Scientific Research Applications

Catalysis

Phosphinoferrocene derivatives are extensively utilized as ligands in catalytic processes due to their ability to stabilize metal centers and facilitate various chemical transformations.

Catalytic Activity in Organic Reactions

This compound ligands have been employed in numerous catalytic reactions, including:

- Cross-Coupling Reactions : These ligands enhance the efficiency of palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions. The unique electronic properties of this compound allow for improved yields and selectivity .

- Hydrogenation Reactions : The use of this compound ligands in hydrogenation has shown promising results, particularly in the selective reduction of carbonyl compounds and alkenes .

Case Study: Polar this compound Amidosulfonates

Recent studies have highlighted the catalytic potential of polar this compound amidosulfonates. These compounds have demonstrated effectiveness in catalyzing reactions at the organic-water interface, showcasing their utility in biphasic systems .

| Reaction Type | Catalyst | Yield | Conditions |

|---|---|---|---|

| Suzuki Coupling | This compound-Pd Complex | 85% | Aqueous media |

| Hydrogenation | This compound-Ru Complex | 90% | Room temperature |

| Electrochemical Oxidation | Ferrocene-functionalized electrodes | >99% | pH 3.0 |

Coordination Chemistry

This compound serves as an excellent ligand for coordination with transition metals, leading to the formation of stable complexes with unique properties.

Metal Complexes

The coordination behavior of this compound has been extensively studied, resulting in various metal complexes that exhibit interesting electronic and catalytic properties. For example, this compound derivatives have been successfully coordinated to palladium, platinum, and rhodium centers .

Case Study: Zwitterionic Palladium(II) Complexes

Research has shown that zwitterionic this compound complexes can selectively activate C-H bonds, which is crucial for developing new synthetic methodologies .

| Metal Center | Complex Type | Application |

|---|---|---|

| Palladium | Zwitterionic this compound | C-H Activation |

| Platinum | This compound-Au Complex | Catalysis in Organic Synthesis |

| Rhodium | Phosphine Ligand Complex | Olefin Metathesis |

Biomedical Applications

The unique properties of this compound also extend to biomedical research, particularly in drug development and diagnostics.

Antimicrobial Activity

Studies have indicated that this compound derivatives can be modified to develop new antifungal agents. For instance, derivatives based on sedaxane have shown low toxicity towards human cells while maintaining efficacy against pathogenic fungi .

Case Study: Ferroquine and Ferrocifen

Ferroquine and Ferrocifen are notable examples of ferrocene-based compounds that have been investigated for their antimalarial and anticancer properties, respectively. The incorporation of this compound moieties into these compounds enhances their biological activity .

Mechanism of Action

The mechanism by which phosphinoferrocene exerts its effects is primarily through its role as a ligand. The phosphine groups in this compound can coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling and hydrogenation. The ferrocene moiety provides stability and electronic properties that enhance the reactivity of the phosphine ligands .

Comparison with Similar Compounds

1,1′-Bis(diphenylphosphino)ferrocene (dppf)

- Structural Differences: Unlike monodentate phosphinoferrocene ligands, dppf features two phosphine groups on adjacent cyclopentadienyl rings, enabling chelation and bridging coordination modes .

- Coordination Behavior: dppf forms stable complexes with Pd(II) and Au(I), often acting as a trans-chelating ligand (e.g., in [PdCl₂(dppf-κ²P,P′)]) or bridging multiple metal centers . In contrast, monophosphinoferrocenes like Ph₂PfcC(O)NMe₂ (2) bind metals via P and auxiliary O/S donors, favoring bis-chelate complexes (e.g., [Cu(2-κ²O,P)₂]⁺) .

- Applications: dppf is widely used in cross-coupling reactions (Suzuki, Heck), whereas this compound amides/thioamides are tailored for asymmetric catalysis and redox-switchable systems .

Table 1: Key Properties of dppf vs. This compound Amides

This compound Oxazolines

- Structural Features: Chiral oxazoline substituents (e.g., rac-1-[4,5-dihydro-4,4-dimethyl-2-oxazolyl]-2-(diphenylphosphino)ferrocene) introduce planar and central chirality, enhancing enantioselectivity in catalysis .

- Coordination: Oxazolines act as N-donors, forming mixed P,N-chelates with Au(I) and Cu(I). For example, [Au(1-κP)₂]⁺ shows linear P-coordination, while [Cu(1-κ²P,N)]⁺ adopts a trigonal geometry .

- Comparison: Unlike this compound amides (O/S donors), oxazolines prioritize N-donor participation, making them superior in asymmetric allylic alkylation .

This compound Amidosulfonates

- Functionalization : Sulfonate groups (–SO₃⁻) enhance water solubility, enabling aqueous-phase catalysis (e.g., Suzuki-Miyaura coupling in water) .

- Electronic Effects : Electron-withdrawing sulfonates reduce phosphine basicity compared to amides, altering metal-ligand bond strengths. For instance, ligand 4d (Ph₂PfcC(O)NHSO₃⁻) outperforms 4a (electron-rich) in Pd-catalyzed cyanations due to optimized electron density at the metal center .

- Applications: Ideal for environmentally benign catalysis, whereas non-sulfonated analogs excel in organic solvents .

Table 2: Catalytic Performance of this compound Derivatives

| Ligand Type | Reaction | Yield (%) | Selectivity (ee%) |

|---|---|---|---|

| This compound Amide (2) | Cu(I)-catalyzed C–H activation | 85 | N/A |

| Oxazoline (1) | Au(I)-mediated asymmetric alkylation | 92 | 88 |

| Amidosulfonate (4d) | Pd-catalyzed cyanation | 95 | N/A |

This compound Thioamides

- Donor Strength: Thioamides (e.g., Ph₂PfcC(S)NMe₂ (3)) feature softer S-donors compared to O-donors in amides, favoring coordination with soft metals like Ag(I). The dimeric complex [Ag(3-κ²S,P)(ClO₄)]₂ demonstrates unique S-bridged Ag centers, unlike the O-bridged Cu analogs .

- Synthetic Routes : Thioamides are synthesized via lithiation and thiocarbamoyl chloride quenching, avoiding oxidation-sensitive steps required for amides .

Biological Activity

Phosphinoferrocene is a versatile compound that has garnered attention in various fields, particularly in medicinal chemistry and catalysis. This article aims to explore its biological activity, focusing on its anticancer properties, potential antifungal applications, and its role as a ligand in coordination chemistry. The data presented herein is derived from diverse and authoritative sources.

Structure and Synthesis

This compound is characterized by the presence of a ferrocenyl moiety linked to a phosphine group. This unique structure allows for modular synthesis, enabling the creation of various derivatives through amide coupling reactions and other synthetic strategies . The ability to modify the phosphine substituents enhances its potential applications in biological systems.

This compound derivatives have shown significant cytotoxicity against various cancer cell lines. Studies indicate that these compounds can interact with DNA and inhibit proteins such as PARP-1, which is involved in DNA repair mechanisms. For instance, trimetallic derivatives containing this compound have been found to exhibit greater cytotoxicity than traditional chemotherapeutic agents like cisplatin .

Case Study: Trimetallic Complexes

A study evaluated the anticancer effects of trimetallic complexes (Fe-Au and Fe-Pd) incorporating this compound ligands. The results demonstrated that these complexes were significantly more effective against resistant ovarian cancer cells (A2780R) compared to monometallic fragments and cisplatin. The complexes induced apoptosis through mechanisms involving DNA interaction and reactive oxygen species (ROS) generation .

| Compound Type | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Trimetallic (Fe-Au) | A2780R | < 10 | DNA interaction, PARP-1 inhibition |

| Trimetallic (Fe-Pd) | MCF7 | < 5 | Apoptosis via ROS generation |

| Cisplatin | A2780R | 20-30 | DNA crosslinking |

Antifungal Activity

Recent research has explored the potential of this compound derivatives as antifungal agents. A study highlighted the synthesis of ferrocenyl derivatives of sedaxane, a known fungicide, which demonstrated promising antifungal activity with an IC50 value of 43 µM against certain fungal strains . These derivatives exhibited low toxicity towards human cells, indicating their potential as safer alternatives to traditional antifungal therapies.

Coordination Chemistry Applications

This compound serves as an effective ligand in coordination chemistry, enhancing the catalytic performance of metal complexes. Its ability to form stable complexes with transition metals has been exploited in various catalytic reactions, including Suzuki-Miyaura cross-coupling and Pd-catalyzed cyanation reactions .

Case Study: Catalytic Performance

In a recent evaluation of anionic this compound amidosulfonate ligands, researchers reported successful catalytic activity in aryl bromide cyanation reactions. The ligands demonstrated high selectivity and efficiency, underscoring the importance of this compound in developing new catalytic systems .

Q & A

Q. How can researchers optimize the synthesis of phosphinoferrocene ligands for catalytic applications?

Methodological Answer:

- Step 1 : Begin with the base ferrocene structure and introduce phosphine groups via palladium-catalyzed cross-coupling or direct lithiation followed by phosphorylation. Monitor reaction conditions (temperature, solvent polarity) to control regioselectivity .

- Step 2 : Use column chromatography or recrystallization for purification. Verify purity via NMR to confirm the absence of unreacted phosphine precursors.

- Step 3 : Characterize ligand geometry using IR spectroscopy and elemental analysis. Compare yields with literature benchmarks (e.g., 1,1'-bis(dicyclohexylphosphino)ferrocene synthesis at 75–85% yield) .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

Methodological Answer:

- Primary Tools :

- and NMR to confirm substitution patterns and ligand coordination.

- Cyclic voltammetry (CV) to assess redox behavior linked to the ferrocene/ferrocenium couple.

- Advanced Cross-Validation : Pair NMR with X-ray photoelectron spectroscopy (XPS) to resolve ambiguities in oxidation states. For example, discrepancies in NMR shifts (e.g., Δδ > 5 ppm) may indicate steric strain or electronic effects .

Q. How should researchers design experiments to evaluate this compound ligands in asymmetric catalysis?

Methodological Answer:

- Hypothesis Testing : Compare catalytic efficiency (turnover number, enantiomeric excess) across ligand variants with modified phosphine substituents (e.g., aryl vs. alkyl groups).

- Control Experiments : Include achiral ligands (e.g., triphenylphosphine) to isolate stereochemical contributions.

- Data Interpretation : Use linear regression to correlate ligand steric parameters (Tolman cone angles) with enantioselectivity outcomes .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound complexes?

Methodological Answer:

- Scenario : Conflicting NMR and X-ray crystallography results (e.g., apparent symmetry mismatch).

- Approach :

Re-examine sample purity (HPLC-MS).

Perform variable-temperature NMR to detect dynamic processes (e.g., fluxionality).

Use DFT calculations (Gaussian, ORCA) to model electronic environments and validate crystallographic data .

Q. What strategies mitigate challenges in crystallizing this compound derivatives for structural analysis?

Methodological Answer:

- Crystallization Techniques :

- Slow vapor diffusion (e.g., hexane into dichloromethane) for air-sensitive complexes.

- Use of bulky counterions (e.g., BArF) to stabilize lattice structures.

Q. How can computational methods enhance the interpretation of this compound reactivity?

Methodological Answer:

- Modeling Workflow :

Optimize geometries at the B3LYP/6-31G(d) level.

Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox activity.

Simulate reaction pathways (e.g., ligand substitution barriers) using Nudged Elastic Band (NEB) methods.

- Validation : Cross-check computed NMR chemical shifts (GIAO method) with experimental data. A 2023 study achieved <2 ppm error for shifts in Pd-phosphinoferrocene complexes .

Methodological Best Practices

- Data Reporting : Adhere to IUPAC guidelines for numerical precision (e.g., report bond angles to ±0.1°). Justify statistical outliers using Grubbs’ test .

- Ethical Considerations : Disclose synthetic yields fully, including failed attempts, to avoid publication bias .

- Literature Integration : Use tools like SciFinder to map structure-property trends, prioritizing studies with >90% crystallographic completeness scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.